molecular formula C22H18N2O4S B2647273 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941971-59-1

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No. B2647273
CAS RN: 941971-59-1
M. Wt: 406.46
InChI Key: SZOSTRYXJCFULY-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as BIBX1382, is a chemical compound that has been studied for its potential use as a therapeutic agent.

Scientific Research Applications

Antimalarial and Antiviral Potential

  • N-(phenylsulfonyl)acetamide derivatives, closely related to the compound , have been studied for their antimalarial activity. These derivatives have shown promising in vitro antimalarial activity and acceptable ADMET properties (Fahim & Ismael, 2021). Moreover, these compounds have also been investigated for potential activity against SARS-CoV-2, indicating a broader antiviral application.

Antimicrobial Properties

  • Similar acetamide derivatives have exhibited significant antimicrobial activities. For instance, compounds synthesized from 2-bromo-N-(phenylsulfonyl)acetamide derivatives showed high activity against various microbial strains, indicating their potential as antimicrobial agents (Fahim & Ismael, 2019).

Anticancer Activity

  • Studies have demonstrated that certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which share structural similarities with the compound of interest, exhibit considerable anticancer activity against various cancer cell lines. This suggests potential applications in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition

  • Research into N-substituted derivatives of similar compounds has shown substantial inhibitory activity against specific enzymes like α-glucosidase and acetylcholinesterase. This indicates potential therapeutic uses in treating diseases associated with these enzymes (Abbasi et al., 2019).

Cytotoxicity and Antifungal Properties

  • Related compounds have been evaluated for cytotoxic properties using brine shrimp bioassays and demonstrated good activity. This could be crucial for developing new anticancer therapies. Additionally, some derivatives exhibit antifungal properties, expanding their potential pharmaceutical applications (Devi, Shahnaz, & Prasad, 2022).

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-29(26,27)18-12-6-15(7-13-18)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOSTRYXJCFULY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide

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